4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

Catalog No.
S1770886
CAS No.
1173019-61-8
M.F
C17H28O2
M. Wt
270.363
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-rin...

CAS Number

1173019-61-8

Product Name

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C17H28O2

Molecular Weight

270.363

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

QRFCMJANHDRHEH-CJFYFUKZSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6, commonly referred to as 13C6 DNP in scientific literature, is a type of compound that has been studied in depth due to its unique properties. This paper will provide an overview of 13C6 DNP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
13C6 DNP, also known as isotopically labeled 4-tert-octylphenol ethoxylate, is a derivative of the non-ionic surfactant 4-tert-octylphenol ethoxylate. It is synthesized by the addition of six 13C isotopes to the ethoxy chain of the original compound. This isotopic labeling is done for use in specific research applications such as NMR spectroscopy and stable isotope analysis.
13C6 DNP is a white to slightly yellowish powder. It has a molecular weight of 419.65 g/mol and a melting point of 56-60 °C. It is soluble in water, methanol, and ethanol. Its chemical formula is C22H24O3.
13C6 DNP is synthesized by the addition of six 13C isotopes to the ethoxy chain of 4-tert-octylphenol ethoxylate using standard chemical reactions such as nucleophilic substitution. The isotopic labeling is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
13C6 DNP can be detected and quantified in samples using analytical techniques such as NMR spectroscopy and liquid chromatography-mass spectrometry.
Studies have shown that 13C6 DNP has estrogenic activity, meaning it has the ability to bind to estrogen receptors and mimic the effects of estrogen in the body. It has also been shown to have antiandrogenic activity, meaning it can interfere with the activity of male hormones such as testosterone.
Currently, there is limited information available on the toxicity and safety of 13C6 DNP in scientific experiments. Further research is needed to determine the potential health effects and safe levels of exposure.
13C6 DNP is primarily used as a tool for NMR spectroscopy and stable isotope analysis in various fields of research such as environmental science and biology.
Current research on 13C6 DNP is limited, but it has been used as a tool in studies investigating a range of topics such as environmental fate and transport, endocrine disruption, and food chain analysis.
The use of 13C6 DNP may have potential implications in fields such as environmental science, biology, and chemistry. Its unique isotopic labeling can allow for more precise analysis and identification of compounds in various samples.
One limitation of 13C6 DNP is its potential toxicity and lack of comprehensive toxicity data. Further research is needed to determine safe levels of exposure and potential health effects. Additionally, the use of 13C6 DNP in research may be limited due to its cost and availability. Future directions for research can focus on developing more cost-effective methods for synthesizing and using 13C6 DNP, as well as investigating its potential applications in a range of fields.

XLogP3

5.3

Dates

Modify: 2023-08-15

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